Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate is a chemical compound with the molecular formula C14H12F3N3O2S . It is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, has been reported in the literature . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring and a pyrimidine ring, both of which are aromatic heterocycles. The pyridine ring is substituted with a trifluoromethyl group at the 6-position and is connected to the 2-position of the pyrimidine ring via a sulfanyl linkage .Physical and Chemical Properties Analysis
This compound has a molecular weight of 343.324, a density of 1.4±0.1 g/cm3, and a boiling point of 355.3±42.0 °C at 760 mmHg .Scientific Research Applications
Multi-Component Syntheses
- The five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate and related compounds leads to the synthesis of complex molecules, such as diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, through novel tandem Mannich-enamine-substitution sequences. This showcases the compound's role in facilitating complex chemical transformations (Raja & Perumal, 2006).
Stereoselective Syntheses
- Ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate and similar molecules have been used in one-pot, four-component tandem reactions, demonstrating high stereoselectivity and good yields. This highlights their utility in the stereoselective synthesis of highly functionalized compounds (Indumathi, Kumar, & Perumal, 2007).
Alkylation Studies
- Research on the alkylation of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones, which are structurally similar to the compound of interest, indicates selective formation of O- and N-alkylated products, suggesting potential routes for derivatization and functionalization of similar compounds (Khudina, Burgart, & Saloutin, 2017).
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-2-22-12(21)8-23-11-7-10(14(15,16)17)19-13(20-11)9-5-3-4-6-18-9/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAZXSRZEIDUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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